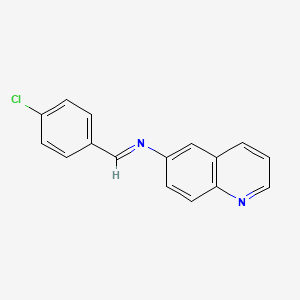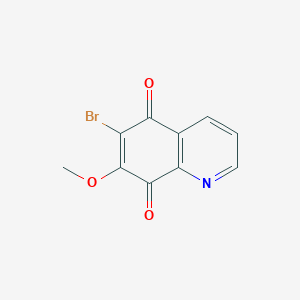
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound features a nicotinic acid ester linked to a 3,4-dihydroisoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where phenylethanol derivatives react with nitriles in the presence of trifluoromethanesulfonic anhydride to form the dihydroisoquinoline core . This intermediate can then be esterified with nicotinic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline to tetrahydroisoquinoline.
Substitution: The nicotinate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds share a similar dihydroisoquinoline core and have been studied for their antifungal properties.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown antioomycete activity and are used in plant disease management.
Uniqueness
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)nicotinate is unique due to its combination of a nicotinate ester and a dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O2/c1-20-16(19)13-6-7-15(17-10-13)18-9-8-12-4-2-3-5-14(12)11-18/h2-7,10H,8-9,11H2,1H3 |
Clave InChI |
ZOGYDSBTGXSKKO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-(pyridin-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B15064840.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)










![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
